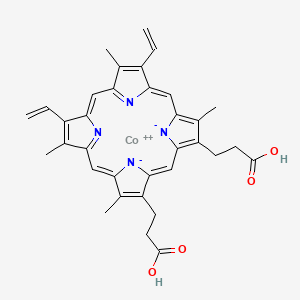

Cobalt protoporphyrin IX

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La protoporphyrine de cobalt IX est un composé métalloporphyrine où le cobalt est coordonné au sein du macrocycle de la protoporphyrine IX. Les porphyrines sont des composés macrocycliques essentiels à diverses fonctions biologiques, notamment le transport de l'oxygène et la photosynthèse. La protoporphyrine de cobalt IX est connue pour sa capacité à induire l'hème oxygénase-1, une enzyme qui dégrade l'hème en biliverdine, monoxyde de carbone et fer libre .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la protoporphyrine de cobalt IX implique généralement l'insertion du cobalt dans le macrocycle de la protoporphyrine IX. Cela peut être réalisé par diverses méthodes, notamment :

Synthèse chimique : Cela implique la réaction de la protoporphyrine IX avec des sels de cobalt dans des conditions contrôlées.

Synthèse biologique : Cette méthode utilise des systèmes biologiques pour produire de la protoporphyrine IX, qui est ensuite modifiée chimiquement pour incorporer du cobalt.

Méthodes de production industrielle

La production industrielle de la protoporphyrine de cobalt IX peut impliquer une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification et le contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

La protoporphyrine de cobalt IX subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de la protoporphyrine de cobalt(III) IX.

Réduction : Les réactions de réduction peuvent convertir la protoporphyrine de cobalt(III) IX en protoporphyrine de cobalt(II) IX.

Substitution : Des réactions de substitution de ligands peuvent se produire, où les ligands coordonnés au centre du cobalt sont remplacés par d'autres ligands.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent l'oxygène et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des ligands tels que la pyridine ou l'imidazole peuvent être utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers complexes de cobalt(III) et de cobalt(II), en fonction des conditions réactionnelles et des réactifs utilisés .

Applications de la recherche scientifique

La protoporphyrine de cobalt IX a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Le composé est utilisé pour étudier le métabolisme de l'hème et son rôle dans les systèmes biologiques.

Industrie : Elle est utilisée dans le développement de capteurs et autres outils analytiques.

Mécanisme d'action

La protoporphyrine de cobalt IX exerce ses effets principalement par l'induction de l'hème oxygénase-1. Cette enzyme catalyse la dégradation de l'hème en biliverdine, monoxyde de carbone et fer libre. L'induction de l'hème oxygénase-1 entraîne divers effets biologiques, notamment des effets anti-inflammatoires et cytoprotecteurs . Les cibles moléculaires et les voies impliquées comprennent l'activation de l'axe Nrf2/HO-1 .

Applications De Recherche Scientifique

Cobalt protoporphyrin IX has a wide range of scientific research applications, including:

Mécanisme D'action

Cobalt protoporphyrin IX exerts its effects primarily through the induction of heme oxygenase-1. This enzyme catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron. The induction of heme oxygenase-1 leads to various biological effects, including anti-inflammatory and cytoprotective effects . The molecular targets and pathways involved include the activation of the Nrf2/HO-1 axis .

Comparaison Avec Des Composés Similaires

Composés similaires

Protoporphyrine de fer IX (hème) : La forme naturelle de la protoporphyrine IX avec du fer comme métal central.

Protoporphyrine d'étain IX : Une autre métalloporphyrine avec de l'étain comme métal central, connue pour sa capacité à inhiber l'hème oxygénase-1.

Protoporphyrine de zinc IX : Une métalloporphyrine avec du zinc comme métal central, utilisée dans diverses études biologiques.

Unicité

La protoporphyrine de cobalt IX est unique en sa capacité à induire l'hème oxygénase-1, ce qui la distingue des autres métalloporphyrines. Cette propriété en fait un outil précieux pour étudier le métabolisme de l'hème et ses applications thérapeutiques potentielles .

Propriétés

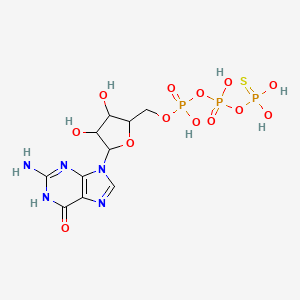

Formule moléculaire |

C34H32CoN4O4 |

|---|---|

Poids moléculaire |

619.6 g/mol |

Nom IUPAC |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clé InChI |

AQTFKGDWFRRIHR-UHFFFAOYSA-L |

SMILES canonique |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Co+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)

![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)

![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)

![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)

![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)

![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)

![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)

![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)

![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)